Methyl undecanoate

Overview

Description

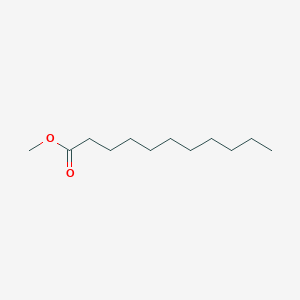

Methyl undecanoate, also known as the methyl ester of undecanoic acid, is an organic compound with the molecular formula CH₃(CH₂)₉CO₂CH₃. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the production of fragrances, flavors, and as a plasticizer in polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undecanoate is typically synthesized through the esterification of undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH₃(CH₂)₉COOH+CH₃OH→CH₃(CH₂)₉CO₂CH₃+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:

Feed Preparation: Mixing undecanoic acid and methanol in the desired stoichiometric ratio.

Reaction: Passing the mixture through a reactor where it is heated and catalyzed by an acid.

Separation: Removing the water formed during the reaction through distillation.

Purification: Further distillation to obtain high-purity this compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a base or acid to yield undecanoic acid and methanol.

CH₃(CH₂)₉CO₂CH₃+H₂O→CH₃(CH₂)₉COOH+CH₃OH

Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride.

CH₃(CH₂)₉CO₂CH₃+4[H]→CH₃(CH₂)₉CH₂OH+CH₃OH

Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

CH₃(CH₂)₉CO₂CH₃+R’OH→CH₃(CH₂)₉CO₂R’+CH₃OH

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Alcohol (R’OH), acid or base catalyst.

Major Products:

Hydrolysis: Undecanoic acid, methanol.

Reduction: Undecanol, methanol.

Transesterification: Various esters, methanol.

Scientific Research Applications

Methyl undecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.

Mechanism of Action

The mechanism of action of methyl undecanoate varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

Methyl decanoate: Similar structure but with one less carbon atom in the alkyl chain.

Methyl dodecanoate: Similar structure but with one more carbon atom in the alkyl chain.

Methyl octanoate: Shorter alkyl chain, different physical and chemical properties.

Uniqueness: Methyl undecanoate’s unique position in the alkyl chain length gives it specific properties that are intermediate between shorter and longer chain esters. This makes it particularly useful in applications where a balance between hydrophobicity and hydrophilicity is required .

Biological Activity

Methyl undecanoate, also known as methyl undecanoic acid or undecylic acid methyl ester, is a fatty acid methyl ester (FAME) with the molecular formula . It is characterized by its long aliphatic chain and is primarily used in various industrial applications, including as a flavoring agent and in biodiesel production. This article explores the biological activity of this compound, examining its metabolic roles, potential therapeutic applications, and relevant research findings.

This compound has several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 200.32 g/mol |

| Boiling Point | 246-248 °C |

| Melting Point | -10 °C |

| Density | 0.871 g/cm³ |

| Flash Point | 109 °C |

These properties make it suitable for various applications in the chemical and food industries.

Metabolism and Function

This compound is primarily recognized as a metabolite of undecanoic acid. In biological systems, it may participate in several metabolic pathways, particularly those involving fatty acid metabolism. Fatty acid methyl esters like this compound are known to influence lipid profiles and have been studied for their potential roles in metabolic diseases.

Key Metabolic Pathways

- Fatty Acid Oxidation : this compound can be oxidized to produce energy through β-oxidation, contributing to ATP production in cells.

- Lipid Biosynthesis : It may serve as a precursor for synthesizing other lipids, impacting cellular membrane composition and signaling pathways.

Therapeutic Potential

Recent studies have suggested that this compound exhibits various biological activities that may have therapeutic implications:

- Antimicrobial Activity : Some research indicates that fatty acid methyl esters possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially aiding in conditions such as arthritis or other inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences explored the antimicrobial effects of various fatty acid methyl esters, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use in food preservation or as an alternative to conventional antibiotics .

- Inflammatory Response Modulation : Research conducted on the effects of fatty acids on inflammation showed that this compound could downregulate pro-inflammatory cytokines in vitro. This finding highlights its potential role in managing chronic inflammatory conditions .

Safety and Toxicology

While this compound is generally recognized as safe for use in food products, its safety profile must be assessed concerning concentration and exposure routes. Toxicological studies have indicated low acute toxicity; however, long-term exposure effects remain less understood.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

Chemical Reactions Analysis

Hydrolysis

Methyl undecanoate undergoes hydrolysis under acidic or basic conditions to yield undecanoic acid and methanol:

This reaction is foundational for biodiesel production and fatty acid recovery .

Transesterification

Transesterification with alcohols produces alternative esters, crucial for biodiesel and polymer synthesis. A study using cyclohexanemethanol demonstrated catalyst-dependent efficiency :

| Catalyst | Time (h) | Yield (%) | Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|

| Cp*TiCl₃ | 3 | 92 | >99 | 184 |

| FeCl₃ | 24 | 83 | 91 | 166 |

| Hf(OTf)₄ | 3 | 63 | 78 | 126 |

Reaction conditions (100°C, toluene) favored titanium-based catalysts for high TONs .

Reduction

Reduction with agents like lithium aluminum hydride converts this compound to undecanol:

This pathway is pivotal in producing long-chain alcohols for surfactants and lubricants .

Methylenation

Reaction with a titanium(III) methylene complex ([TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂) yields vinyl ethers via carbonyl methylenation :

Yields reached 76% under THF conditions, with applications in organic synthesis .

Combustion and Oxidation

As a biodiesel surrogate, methyl decanoate (a structural analog) undergoes β-oxidation, producing CO₂ early in combustion due to ester-group cleavage :

Mechanistic studies highlight its relevance in biofuel kinetics .

Carbocation Rearrangement

Friedel-Crafts alkylation with benzene induces carbocation migration, forming positional isomers of methyl phenylundecanoate. Key findings include :

| Phenyl Position | M-31 Fragment (%) | M-32 Fragment (%) |

|---|---|---|

| 7 | 22.19 | 77.81 |

| 10 | 24.75 | 75.25 |

Deuterium-labeling confirmed hydrogen transfer preferences, influenced by C–H bond dissociation energies .

Stability and Side Reactions

This compound exhibits high thermal stability (≤246°C) with no hazardous decomposition products under standard conditions . Side reactions like olefin metathesis occur with terminal alkenes in the presence of titanium complexes .

Q & A

Basic Research Questions

Q. How can Methyl undecanoate be accurately identified in complex mixtures using chromatographic techniques?

this compound is identified via gas chromatography (GC) by comparing retention times and mass spectra with certified reference standards. The National Institute of Standards and Technology (NIST) provides critical data (molecular formula: C₁₂H₂₄O₂, CAS 1731-86-8) for spectral matching . System suitability tests, such as resolution ≥5 between this compound and laurate using helium carrier gas (2.0 mL/min, split ratio 50:1), ensure accurate identification . Retention indices and column specifications (e.g., chiral stationary phases for isomer separation) further enhance specificity .

Q. What methodologies are recommended for preparing this compound as an internal standard in catalytic hydrogenation studies?

High-purity this compound (≥99%) is typically dissolved in inert solvents like n-hexane at calibrated concentrations. Its role as an internal standard requires validation of non-reactivity with target analytes (e.g., methyl oleate) and consistent recovery rates across experimental batches. Documentation of supplier source (e.g., Macklin) and batch-specific certificates of analysis is critical for reproducibility .

Q. How is this compound utilized in fatty acid methyl ester (FAME) profiling for food or biological samples?

this compound is included in multi-component reference mixes (e.g., 37-FAME standards) at defined concentrations (e.g., 2–4 wt.%) to calibrate GC systems. Its linear retention behavior and stability under ISO 17034 protocols make it ideal for quantifying unsaturated or branched-chain FAMEs in matrices like insect wax or plant oils .

Advanced Research Questions

Q. What strategies resolve co-elution issues between this compound and structurally similar esters in GC analysis?

Co-elution with compounds like methyl laurate (C12:0) is mitigated by optimizing temperature programming (e.g., ramping from 50°C to 250°C) and selecting polar capillary columns (e.g., DB-WAX). Advanced methods include heart-cutting 2D-GC or leveraging chiral porous organic cage-based columns, which enhance separation factors (α) for positional isomers . Semi-quantitative GC/MS with branched-chain isomer standards can further distinguish overlapping peaks .

Q. How does this compound contribute to insect defense mechanisms in ecological studies?

In Maconellicoccus hirsutus (mealybug), this compound is a wax component that enhances offspring survival by reducing desiccation and microbial threats. Experimental workflows involve solvent extraction of wax, GC-FAME profiling, and bioassays to correlate its concentration with antimicrobial activity or desiccation resistance .

Q. How can contradictions in reported retention times for this compound across studies be addressed methodologically?

Discrepancies arise from variations in GC parameters (carrier gas flow rate, column type) or detector sensitivity. To standardize data, researchers should:

- Report all chromatographic conditions (e.g., injection volume, split ratio) .

- Use internal standards (e.g., methyl tridecanoate) for retention time normalization .

- Cross-validate with NIST’s retention index database .

Q. What are the best practices for validating the purity of this compound in reference materials?

Purity validation involves:

- Multi-technique analysis (GC-MS, NMR, FTIR) to confirm absence of isomers or contaminants .

- Batch-to-batch consistency checks via certified reference materials (CRMs) from suppliers like Supelco or Chiron .

- Participation in interlaboratory proficiency testing programs.

Q. Methodological Reporting Guidelines

Q. What critical elements should be included when describing this compound use in experimental methods for publication?

Follow IMRaD structure:

Properties

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.